molecular formula C10H13BrN2O2 B1519742 3-Boc-Amino-4-bromopyridine CAS No. 885275-14-9

3-Boc-Amino-4-bromopyridine

Cat. No. B1519742
M. Wt: 273.13 g/mol
InChI Key: ZYPYNFATVZIZSX-UHFFFAOYSA-N
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Description

3-Boc-Amino-4-bromopyridine is a useful research chemical . It has a CAS Number of 885275-14-9 and a linear formula of C10H13BrN2O2 .


Molecular Structure Analysis

The InChI code for 3-Boc-Amino-4-bromopyridine is 1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3,(H2,12,13) . This indicates that the molecule contains a bromine atom, two nitrogen atoms, two oxygen atoms, and a tert-butyl group (Boc).


Physical And Chemical Properties Analysis

3-Boc-Amino-4-bromopyridine has a molecular weight of 273.13 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Summary of the Application

Nonlinear Optics

Summary of the Application


3-Boc-Amino-4-bromopyridine has been studied for its potential applications in the field of nonlinear optics (NLO). Nonlinear optical materials have drawn considerable attention because of their many potential applications in the field of optoelectronics such as optical communication, optical computing, optical switching, optical modulation, and optical logic .

Methods of Application or Experimental Procedures:
The molecular geometrical parameters, vibrational frequencies, electronic properties, and nonlinear optical (NLO) behavior of 3-amino-4- (Boc-amino)pyridine have been evaluated using the B3LYP, CAM-B3LYP, and B3PW91 levels of density functional theory (DFT) .

Results or Outcomes:
The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material . The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness, and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .

Nonlinear Optics

As mentioned earlier, 3-Boc-Amino-4-bromopyridine has been studied for its potential applications in the field of nonlinear optics (NLO). Nonlinear optical materials have drawn considerable attention because of their many potential applications in the field of optoelectronics such as optical communication, optical computing, optical switching, optical modulation, and optical logic .

Synthesis of Various Chemicals

3-Boc-Amino-4-bromopyridine can be used as a building block in the synthesis of various chemicals. It’s often used in research and development laboratories for the synthesis of new compounds .

Safety And Hazards

3-Boc-Amino-4-bromopyridine is associated with several hazard statements: H315 (causes skin irritation), H319 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-(4-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPYNFATVZIZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670376
Record name tert-Butyl (4-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-Amino-4-bromopyridine

CAS RN

885275-14-9
Record name 1,1-Dimethylethyl N-(4-bromo-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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